molecular formula C8H7IO2 B1587636 2-Iodo-4-methylbenzoic acid CAS No. 1829-21-6

2-Iodo-4-methylbenzoic acid

Cat. No. B1587636
CAS RN: 1829-21-6
M. Wt: 262.04 g/mol
InChI Key: WNVUYAMRIXEZAT-UHFFFAOYSA-N
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Patent
US09440982B2

Procedure details

The title compound was prepared following the same general protocol as described for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in Example A11 using 4-methyl-2-iodobenzoic acid and 1,2,3-triazole. ESI-MS (m/z): 204 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[CH:4][C:5]([N:11]2[N:15]=[CH:14][CH:13]=[N:12]2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH3:16]C1C=CC(C(O)=O)=C(I)C=1.N1C=CN=N1>>[CH3:16][C:3]1[CH:2]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([N:11]2[N:12]=[CH:13][CH:14]=[N:15]2)[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)O)C1)N1N=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C(=O)O)C=C1)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C(=O)O)C=C1)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.